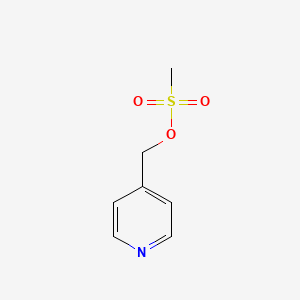

Pyridin-4-ylmethyl methanesulfonate

描述

属性

分子式 |

C7H9NO3S |

|---|---|

分子量 |

187.22 g/mol |

IUPAC 名称 |

pyridin-4-ylmethyl methanesulfonate |

InChI |

InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 |

InChI 键 |

CPINCHPMOOSKIU-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)OCC1=CC=NC=C1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Pyridin-4-ylmethyl methanesulfonate can be synthesized through the reaction of pyridine-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of pyridine-4-ylmethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Pyridin-4-ylmethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The pyridine ring can undergo oxidation reactions to form N-oxides.

Reduction: The compound can be reduced to form pyridine-4-ylmethyl alcohol

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products

科学研究应用

Pyridin-4-ylmethyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: this compound is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of pyridine-4-ylmethyl methanesulfonate involves the alkylation of nucleophilic sites in biomolecules. The methanesulfonate group acts as a leaving group, allowing the pyridine-4-ylmethyl moiety to form covalent bonds with nucleophiles such as amino acids, nucleotides, and other cellular components. This alkylation can lead to changes in the structure and function of the target molecules .

相似化合物的比较

Key Findings :

- Pyridin-4-ylmethyl methanesulfonate’s pyridinyl moiety enhances its leaving group ability compared to alkyl-based sulfonates like benzyl methanesulfonate. However, tosylates and triflates generally outperform it due to superior transition-state stabilization .

- The modest yield (42%) in azide formation may reflect competing side reactions or solubility limitations in DMF, a common solvent for such syntheses.

Key Findings :

- This compound shares handling precautions with other methanesulfonates (e.g., corrosivity) but lacks the extreme toxicity of lead methanesulfonate .

Functional Group Tolerance in Click Chemistry

This compound is preferred over bulkier sulfonates (e.g., tosylates) in CuAAC-driven ligand synthesis due to:

- Compatibility : Minimal steric hindrance from the pyridinyl group, enabling efficient triazole formation.

- Mild Conditions : Reactions proceed at room temperature without stringent anhydrous requirements .

In contrast, triflates may offer faster kinetics but require stricter moisture control, complicating large-scale applications.

常见问题

What synthetic methodologies are recommended for preparing Pyridin-4-ylmethyl methanesulfonate with high purity?

Basic

this compound is synthesized via nucleophilic substitution. A validated protocol involves reacting 4-pyridinemethanol with methanesulfonyl chloride (MsCl) in dimethylformamide (DMF) with triethylamine (NEt₃) as a base. The reaction proceeds at room temperature for 1 hour to form the methanesulfonate ester. Purification is typically achieved through recrystallization or column chromatography. Key parameters include maintaining anhydrous conditions and stoichiometric control (3:1 molar ratio of MsCl to 4-pyridinemethanol) to minimize hydrolysis .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic

Structural confirmation requires a combination of:

- ¹H/¹³C NMR spectroscopy : To identify characteristic peaks (e.g., pyridine protons at δ 8.5–7.5 ppm, methylsulfonate at δ 3.3–3.1 ppm).

- Infrared (IR) spectroscopy : Detection of sulfonate S=O stretches (~1350–1200 cm⁻¹).

- High-resolution electrospray mass spectrometry (HR-ESI-MS) : For exact mass determination (e.g., [M+H]⁺ = 202.03 g/mol).

- Elemental analysis : To validate C, H, N, and S content .

Purity assessment can include gas chromatography (GC) with flame ionization detection, as described for analogous methanesulfonate esters .

How can researchers optimize reaction yields and minimize by-products during synthesis?

Advanced

Yield optimization (reported at 42% in initial studies) involves:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis.

- Solvent selection : Anhydrous DMF or dichloromethane improves reagent stability.

- Catalytic additives : Trace iodine or molecular sieves enhance reactivity.

- Post-reaction quenching : Immediate neutralization of excess MsCl with aqueous NaHCO₃ prevents degradation .

By-products (e.g., unreacted 4-pyridinemethanol) are separable via silica gel chromatography with ethyl acetate/hexane gradients.

How should discrepancies in spectroscopic data between studies be resolved?

Advanced

Conflicting NMR or MS data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Cross-validation : Compare data with Cambridge Structural Database (CSD) entries for analogous sulfonate esters .

- Dynamic NMR experiments : Assess temperature-dependent shifts for conformational analysis.

- Isotopic labeling : Use deuterated solvents to confirm peak assignments.

- Collaborative verification : Share samples with independent labs to rule out instrument-specific artifacts .

What are the primary research applications of this compound in academic settings?

Basic

The compound serves as:

- Synthetic intermediate : For preparing ligands like 2,6-bis(1-(pyridin-4-ylmethyl)-1H-triazol-4-yl)pyridine, used in metallosupramolecular architectures .

- Alkylating agent : In selective functionalization of nucleophilic sites in organic synthesis.

- Model substrate : For studying sulfonate ester reactivity in nucleophilic substitution reactions .

What methodological approaches are used to assess the stability of this compound under varying conditions?

Advanced

Stability studies involve:

- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, followed by HPLC analysis to track decomposition (e.g., hydrolysis to 4-pyridinemethanol).

- Kinetic studies : Monitor reaction rates in buffered solutions (pH 2–12) to identify degradation pathways.

- Computational modeling : Density Functional Theory (DFT) predicts bond dissociation energies and hydrolytic susceptibility .

How does the leaving-group ability of the methanesulfonate moiety influence its reactivity in coordination chemistry?

Advanced

The mesylate group’s high leaving propensity facilitates ligand substitution in metal complexes. For example, in silver(I) or iron(II) coordination, this compound acts as a precursor for pyridylmethyl donors, enabling rapid ligand exchange. Comparative studies with tosylates or triflates show slower kinetics, underscoring the importance of sulfonate electronics in self-assembly processes .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic

While specific toxicity data are limited, general precautions include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Neutralize residual compound with dilute NaOH before disposal.

Analogous methanesulfonates (e.g., EMS) are mutagenic; thus, treat all derivatives with caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。